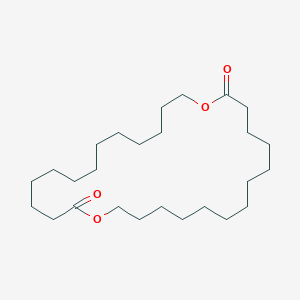

1,15-Dioxacyclooctacosane-2,16-dione

Description

Properties

CAS No. |

53379-07-0 |

|---|---|

Molecular Formula |

C26H48O4 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

1,15-dioxacyclooctacosane-2,16-dione |

InChI |

InChI=1S/C26H48O4/c27-25-21-17-13-9-5-1-3-7-11-15-19-23-29-26(28)22-18-14-10-6-2-4-8-12-16-20-24-30-25/h1-24H2 |

InChI Key |

ZQVLJIKVUGQKDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCOC(=O)CCCCCCCCCCCCOC(=O)CCCCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,15-dioxacyclooctacosane-2,16-dione typically involves the cyclization of long-chain diols with appropriate reagents. One common method includes the use of a diacid chloride and a diol under high-dilution conditions to promote the formation of the large ring structure. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

1,15-Dioxacyclooctacosane-2,16-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce diols .

Scientific Research Applications

1,15-Dioxacyclooctacosane-2,16-dione has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of large ring lactones and their reactivity.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to form stable complexes with various drugs.

Industry: It is used in the synthesis of polymers and other materials with unique properties

Mechanism of Action

The mechanism by which 1,15-dioxacyclooctacosane-2,16-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s large ring structure allows it to form stable complexes with other molecules, potentially enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,15-Dioxacyclooctacosane-2,16-dione with related macrocycles and functionalized compounds:

Key Observations :

- Ring Size : Larger macrocycles like this compound exhibit greater conformational flexibility compared to smaller rings (e.g., 18-crown-6), which may influence their binding selectivity.

Lipophilicity and Chromatographic Behavior

Lipophilicity (logP/logD) is a critical parameter for predicting solubility and bioavailability. While direct data for this compound is unavailable, methodologies from studies on homoandrostane derivatives () provide a framework for comparison:

- Chromatographic Lipophilicity (logk₀): In RP-UHPLC, logk₀ values for homoandrostane derivatives showed strong correlations with in silico logP/logD descriptors and polar surface area (PSA) . For macrocycles like this compound, its larger PSA (due to ether oxygen atoms and ketone groups) would likely result in lower logk₀ values compared to nonpolar steroids, indicating higher hydrophilicity.

- Hierarchical Cluster Analysis (HCA) : utilized HCA to group compounds by lipophilicity measures. Applying this to this compound would likely cluster it separately from smaller, less-polar macrocycles due to its structural complexity .

Stability and Reactivity

- Stability : Macrocyclic ethers are generally stable under ambient conditions. However, the diketone groups in this compound may render it susceptible to nucleophilic attack or reduction, unlike simpler ethers like 18-crown-6.

- Handling Precautions: As noted in for structurally unrelated compounds, macrocycles with reactive functional groups require precautions to avoid dust generation and contact with strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.